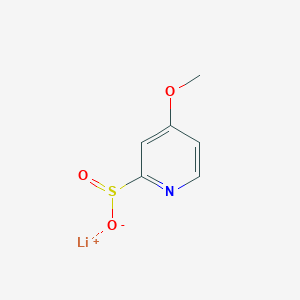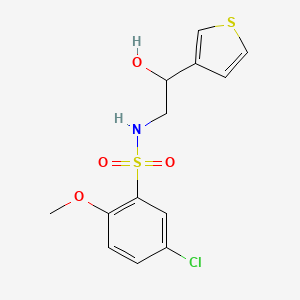![molecular formula C23H33N3O5S B2364811 methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate CAS No. 326610-33-7](/img/structure/B2364811.png)
methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate is a useful research compound. Its molecular formula is C23H33N3O5S and its molecular weight is 463.59. The purity is usually 95%.
BenchChem offers high-quality methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Hydrodesulfurization (HDS)
A study by Kwak et al. (2001) delved into the poisoning effects of nitrogen compounds, including quinoline derivatives, on the catalytic performance of CoMoS/Al2O3 in hydrodesulfurization (HDS) processes. The research highlighted how nitrogen compounds, even at low concentrations, could significantly impact the HDS of certain thiophenic compounds by inhibiting key steps such as ring-hydrogenation and direct desulfurization, with quinoline exhibiting a stronger poisoning effect compared to other nitrogen compounds (Kwak, Lee, Bae, & Moon, 2001).
Synthesis and Transformation
Velikorodov and Shustova (2017) explored the oxidative transformation of methyl (4-acetylphenyl)carbamate to produce methyl [4-(oxoacetyl)phenyl]carbamate. This compound served as a precursor for further reactions, leading to various pyridazine and pyrimido[4,5-c]pyridazine derivatives, demonstrating the chemical's utility in synthetic organic chemistry (Velikorodov & Shustova, 2017).
Piperidine Synthesis
Research by Brizgys, Jung, and Floreancig (2012) highlighted the synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides, which involve compounds similar to the query chemical. This method showcases an efficient and stereocontrolled approach to synthesizing complex structures, including piperidine derivatives (Brizgys, Jung, & Floreancig, 2012).
Analytical Chemistry
Yamaguchi et al. (1987) described the use of a quinoxaline derivative as a highly sensitive fluorescence derivatization reagent for the detection of primary, secondary, and tertiary alcohols via high-performance liquid chromatography (HPLC). This application underscores the role of quinoxaline derivatives in enhancing the sensitivity and specificity of analytical methods in chemistry (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
特性
IUPAC Name |
methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O5S/c1-31-23(28)24-19-10-12-20(13-11-19)32(29,30)25-14-4-8-18(16-25)22(27)26-15-5-7-17-6-2-3-9-21(17)26/h10-13,17-18,21H,2-9,14-16H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVYRVRJKOXOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC4C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)


![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)